![molecular formula C6H4ClN3 B120830 2-Cloro-7H-pirrolo[2,3-d]pirimidina CAS No. 335654-06-3](/img/structure/B120830.png)
2-Cloro-7H-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (2-Cl-7H-Pyr[2,3-d]Pym) is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. It is a colorless solid with a molecular weight of 181.57 g/mol. 2-Cl-7H-Pyr[2,3-d]Pym is a synthetic compound that has been used in many scientific applications due to its unique properties. It has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Síntesis de agentes anticancerígenos
Se han diseñado y sintetizado derivados de 2-Cloro-7H-pirrolo[2,3-d]pirimidina por su potencial como agentes anticancerígenos. Estos compuestos han mostrado una actividad in vitro prometedora contra varias líneas celulares de cáncer humano, incluido el cáncer de mama (MCF7), el cáncer de pulmón (A549) y el cáncer de hígado (HePG2) . La introducción de átomos de cloro y grupos triclorometilo en el andamiaje de pirrolo[2,3-d]pirimidina ha sido un enfoque robusto para mejorar sus propiedades anticancerígenas.
Inhibición de quinasas
Este compuesto sirve como un intermedio crucial en el desarrollo de inhibidores de quinasas. Se han descubierto nuevos derivados como posibles inhibidores de quinasas multidiana, mostrando una actividad significativa contra enzimas como EGFR, Her2, VEGFR2 y CDK2 . Estos inhibidores juegan un papel vital en el tratamiento del cáncer al dirigirse a las vías de señalización que promueven la proliferación y supervivencia celular.
Inducción de apoptosis
Se ha descubierto que los derivados de this compound inducen apoptosis en las células cancerosas. Pueden aumentar los niveles de proteínas proapoptóticas y disminuir las proteínas antiapoptóticas, lo que lleva a la muerte celular programada . Este mecanismo es esencial para eliminar las células cancerosas y prevenir el crecimiento tumoral.
Arresto del ciclo celular
Las investigaciones indican que ciertos derivados de this compound pueden causar un arresto del ciclo celular, particularmente en la fase G1 / S en las células cancerosas . Esto detiene la proliferación de células cancerosas y es un rasgo valioso para los posibles fármacos anticancerígenos.
Fragmentación del ADN
Algunos estudios han demostrado que el tratamiento con derivados específicos de this compound conduce a un aumento de la fragmentación del ADN en las células cancerosas . Esta es otra vía a través de la cual estos compuestos pueden ejercer sus efectos anticancerígenos, ya que la fragmentación del ADN es una característica de la apoptosis.
Andamiaje de química medicinal
La estructura de this compound se emplea ampliamente como un andamiaje en química medicinal para desarrollar agentes terapéuticos potentes . Su versatilidad y estructura única la convierten en un punto de partida valioso para la síntesis de varios compuestos farmacéuticos.
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine are multiple kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to a variety of changes within the cell, depending on the specific kinase being targeted . For example, it has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Biochemical Pathways
The inhibition of kinase activity by 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine can affect multiple biochemical pathways. For instance, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can disrupt cell signaling pathways that regulate cell growth and proliferation .
Result of Action
The molecular and cellular effects of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine’s action are largely dependent on the specific kinases it targets. For example, by inhibiting EGFR, Her2, VEGFR2, and CDK2, it can potentially disrupt cell growth and proliferation . This could lead to the death of cancer cells, making 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine a potential candidate for cancer treatment .
Propiedades
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420729 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335654-06-3 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



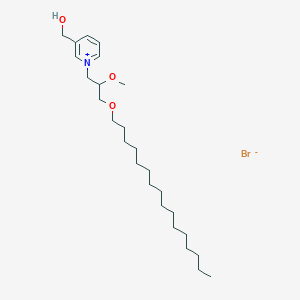
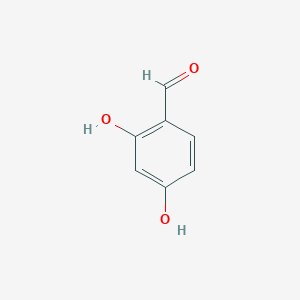
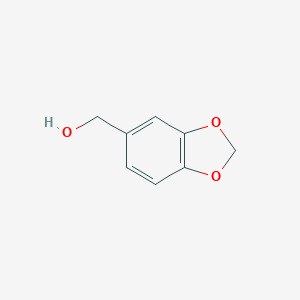
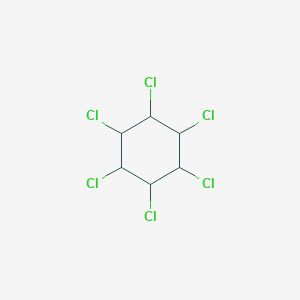


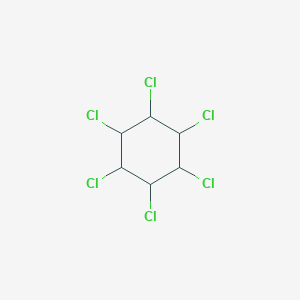
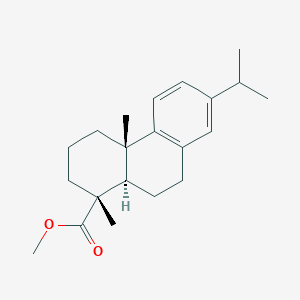

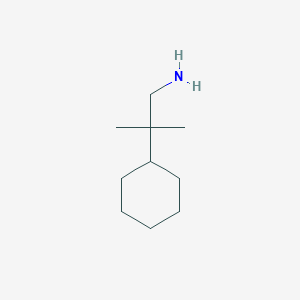
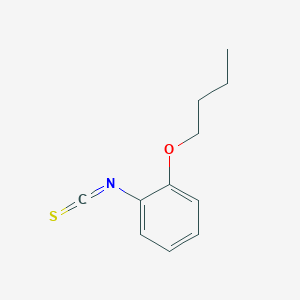
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)